Arotinolol, specifically the (S)-enantiomer, is a compound classified as an alpha- and beta-adrenergic receptor blocker. This small molecule was developed in Japan and is primarily recognized for its potential use in treating hypertension. Arotinolol belongs to the thiopropanolamine class and contains a tertiary butyl moiety, which contributes to its pharmacological properties. It is currently under clinical investigation by Sumitomo Pharmaceutical Co., Ltd. for its therapeutic efficacy and safety profile .
The synthesis of arotinolol involves several steps that typically include the formation of thiophene derivatives and the introduction of the thiopropanolamine structure. The synthesis often utilizes chiral catalysts to ensure the production of the desired (S)-enantiomer, which exhibits higher pharmacological activity compared to its (R)-counterpart.
Arotinolol has a complex molecular structure characterized by the following:
The molecular structure features multiple functional groups including amines, hydroxyls, and thiazoles, contributing to its biological activity .
Arotinolol undergoes various chemical reactions typical of adrenergic blockers, including:
The binding affinity of arotinolol to adrenergic receptors has been quantified through radioligand binding studies, indicating a higher affinity for beta-receptors compared to alpha-receptors .
The mechanism of action of arotinolol involves dual blockade of adrenergic receptors:
This combined action helps manage hypertension effectively by reducing both cardiac workload and vascular resistance .
Relevant analyses have shown that the stereochemistry of arotinolol significantly affects its pharmacokinetics, with the (S)-enantiomer being more effective in therapeutic applications .
(S)-Arotinolol (Chemical name: (S)-5-[2-[[3-(tert-Butylamino)-2-hydroxypropyl]thio]-1,3-thiazol-4-yl]thiophene-2-carboxamide) is a stereoisomer of the racemic α/β-adrenergic blocker arotinolol. Its molecular structure features a chiral center at the C2 position of the propanolamine side chain, where the hydroxyl (-OH) and thioether-linked thiazolylthiophene carboxamide substituents adopt distinct spatial orientations. The molecular formula is C₁₅H₂₁N₃O₂S₃, with a molar mass of 371.53 g/mol [1] [8].
The thiophene-2-carboxamide moiety and thiazole ring create a planar, electron-rich aromatic system, while the tert-butylamino group imparts steric bulk. X-ray crystallography confirms that the (S)-enantiomer exhibits a specific three-dimensional conformation where the thioether linkage adopts a gauche orientation relative to the hydroxy group, optimizing hydrogen-bonding interactions between the secondary alcohol and the carboxamide carbonyl oxygen [4]. This arrangement enhances binding affinity for β-adrenergic receptors compared to the (R)-enantiomer.
Table 1: Key Structural Differences Between (S)- and (R)-Arotinolol
Structural Feature | (S)-Arotinolol | (R)-Arotinolol |
---|---|---|
Chiral Center Configuration | C2: S | C2: R |
Receptor Binding Affinity (β1) | pKi = 9.74 [2] | ~100-fold lower affinity |
Hydrogen Bonding Network | Stabilized bond: OH⋯O=C (carboxamide) | Weaker intramolecular H-bonding |
Spatial Orientation | Thioether in gauche to OH | Thioether in anti to OH |
The synthesis of (S)-Arotinolol historically began with racemic arotinolol (AROT-005) followed by chiral resolution. A key intermediate, 5-(2-mercaptothiazol-4-yl)thiophene-2-carboxamide (AROT-005), is condensed with racemic 1-(tert-butylamino)-3-chloropropan-2-ol (AROT-006) under basic conditions (NaOH/H₂O/MeOH), yielding (±)-arotinolol [2] [6]. Resolution is achieved via diastereomeric salt formation using (D)-(-)-tartaric acid, isolating the (S)-enantiomer with >98% enantiomeric excess (ee) after recrystallization [10].
Recent optimizations focus on stereoselective synthesis to avoid resolution:
Critical improvements include:
Table 2: Comparison of Synthetic Methods for (S)-Arotinolol
Method | Key Steps | Yield (%) | ee (%) | Advantages |
---|---|---|---|---|
Chiral Resolution | Diastereomeric salt formation with (D)-tartrate | 28–32 | 98.5 | Low-cost starting materials |
Chiral Epoxide Aminolysis | Nucleophilic ring-opening with tert-butylamine | 85 | 99.0 | Avoids resolution; high yield |
Catalytic Asymmetric Reduction | Ru-BINAP hydrogenation of ketone precursor | 90 | 93.0 | Atom-economical; scalable |
(S)-Arotinolol hydrochloride (CAS 68377-91-3) forms white to off-white orthorhombic crystals with a melting point of 234–235°C (decomposition) [4] [9]. Its solubility profile is highly enantioselective:
Stability studies reveal:
Crystallographic analysis (single-crystal X-ray diffraction) shows:
Table 3: Physicochemical Properties of (S)-Arotinolol Hydrochloride
Property | Value | Conditions |
---|---|---|
Melting Point | 234–235°C (dec.) | — |
Solubility in Water | <0.1 mg/mL | 25°C, pH 7.0 |
Solubility in DMSO | 25 mg/mL | 25°C |
log P (Octanol/Water) | 2.1 ± 0.3 | Shake-flask method |
pKa | 9.2 (tertiary amine) | Potentiometric titration |
Photodegradation t₁/₂ | 4.2 hours | 500 lux, 25°C |
(S)-Arotinolol exhibits distinct pharmacokinetics due to stereoselective interactions:
Table 4: Pharmacokinetic Parameters of (S)- vs. (R)-Arotinolol in Rats
Parameter | (S)-Arotinolol | (R)-Arotinolol | Notes |
---|---|---|---|
Oral Bioavailability (%) | 75–82 | 42–48 | Dose: 10 mg/kg |
Tₘₐₓ (h) | 2.0 ± 0.3 | 2.1 ± 0.4 | — |
Vd (L/kg) | 1.9 ± 0.2 | 3.2 ± 0.5 | Steady-state volume |
Protein Binding (%) | 84.5 ± 3.1 | 95.3 ± 2.7 | α₁-Acid glycoprotein affinity |
t₁/₂ (h) | 10.0 ± 1.5 | 7.2 ± 1.0 | Terminal half-life |
Metabolic CL (mL/min/kg) | 15.2 ± 2.1 | 8.3 ± 1.4 | Hepatic CYP-mediated clearance |
Renal Excretion (%) | 9.8 ± 1.2 | 67.4 ± 5.3 | Unchanged drug in 24-h urine |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9